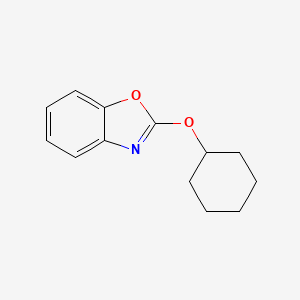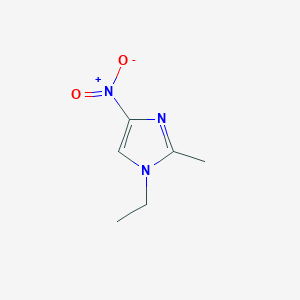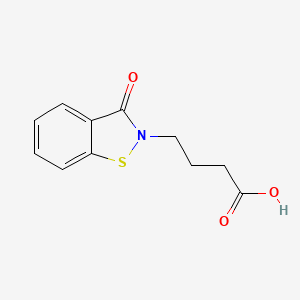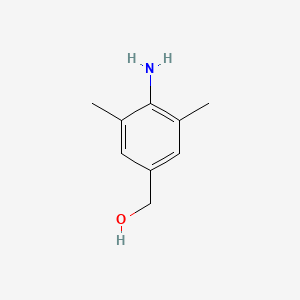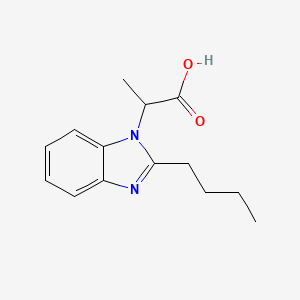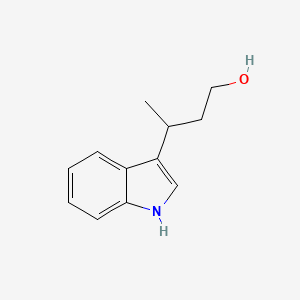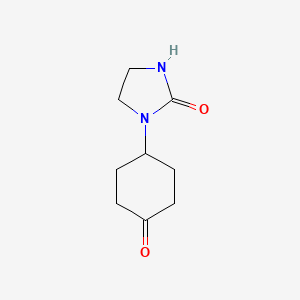
1-(4-Oxocyclohexyl)imidazolidin-2-one
Vue d'ensemble
Description
1-(4-Oxocyclohexyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It features a five-membered imidazolidinone ring fused with a cyclohexanone moiety
Applications De Recherche Scientifique
1-(4-Oxocyclohexyl)imidazolidin-2-one has diverse applications in scientific research:
Orientations Futures
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules . Future research may focus on the development of new synthetic routes and applications of these compounds.
Méthodes De Préparation
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several routes. One common method involves the cycloaddition of aziridines with isocyanates, followed by ring expansion . Another approach is the intramolecular hydroamination of linear urea derivatives . Industrial production methods often employ metal-catalyzed reactions, such as palladium-catalyzed cyclizations, to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
1-(4-Oxocyclohexyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or imidazolinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include imidazolones, alcohols, and substituted imidazolidinones .
Mécanisme D'action
The mechanism of action of 1-(4-Oxocyclohexyl)imidazolidin-2-one involves its interaction with molecular targets through its imidazolidinone ring. This ring can form iminium ions with carbonyl groups, facilitating various catalytic processes . The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparaison Avec Des Composés Similaires
1-(4-Oxocyclohexyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
2-Imidazolidinone: A simpler analogue without the cyclohexanone moiety.
4-Imidazolidinone: Another derivative with different substitution patterns.
Imidazolones: Oxo derivatives of imidazoline, which have similar reactivity but different structural features.
The uniqueness of this compound lies in its fused cyclohexanone ring, which imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(4-oxocyclohexyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFMESXPDSEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603798 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89519-06-2 | |
| Record name | 1-(4-Oxocyclohexyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
